molecular formula C14H16N2O B2667175 N-(1-Cyanocyclohexyl)benzamide CAS No. 92255-24-8

N-(1-Cyanocyclohexyl)benzamide

Cat. No.: B2667175
CAS No.: 92255-24-8
M. Wt: 228.295
InChI Key: CFCBDGZNNIYDQX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)benzamide is a benzamide derivative characterized by a cyclohexyl ring substituted with a cyano (-CN) group at the 1-position, linked to a benzamide moiety. For instance, N-cyclohexylbenzamide (CAS 1759-68-8) shares the benzamide-cyclohexyl framework but lacks the cyano substituent . The molecular formula of this compound is hypothesized as C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol, based on structural similarities to compounds like N-(1-carbamothioylcyclohexyl)benzamide (C₁₄H₁₈N₂OS, MW 262.37) and N-(1-carbamoylcyclopentyl)benzamide (C₁₃H₁₆N₂O₂, MW 232.28) .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBDGZNNIYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews various studies focusing on the synthesis, biological evaluation, and potential mechanisms of action of this compound.

Chemical Structure and Synthesis

This compound is a member of the benzamide class, characterized by a cyanocyclohexyl group attached to a benzamide moiety. The synthesis typically involves the reaction of an appropriate cyanocyclohexyl amine with benzoyl chloride or an equivalent benzoyl derivative. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological properties.

1. Anti-inflammatory Activity

A study highlighted that certain derivatives of benzamides, including those similar to this compound, exhibited significant anti-inflammatory effects. For instance, compounds with modifications on the benzyl group showed improved activity against inflammation markers. In particular, a derivative was found to impede the binding of the receptor for advanced glycation end-products (RAGE) to amyloid-beta (Aβ), which is crucial in Alzheimer’s disease pathology .

Table 1: Anti-inflammatory Activity of Selected Compounds

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of RAGE-Aβ binding
Benzyl-N-cyclohex-2-enyl-benzamideTBDAnti-inflammatory response
Compound 5 (with o-F substitution)TBDPotent anti-inflammatory activity

2. Antimicrobial Activity

Research has demonstrated that compounds with similar structures to this compound possess notable antibacterial properties. For example, studies on biphenyl-benzamides revealed their effectiveness against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy while maintaining low cytotoxicity against mammalian cells .

Table 2: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Bacterial Strain Tested
This compoundTBDS. aureus ATCC25923
Biphenyl-benzamide compound 300.063B. subtilis ATCC9372
Compound with trifluoromethyl groupTBDVarious Gram-positive strains

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Inhibition of AChE and BACE1 : A recent investigation into similar benzamides showed promising results as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both crucial in Alzheimer's disease treatment. The most active compounds demonstrated IC50 values significantly lower than standard inhibitors like donepezil .
  • Toxicity Assessment : Toxicity studies conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-Cyanocyclohexyl)benzamide exhibits significant potential as a therapeutic agent due to its interaction with biological targets. The compound's structure allows it to function as a versatile pharmacophore, which can be modified to enhance its efficacy against various diseases.

Neuropharmacological Properties

Research indicates that benzamide derivatives, including this compound, can act on neurotransmitter systems. For instance, studies on similar compounds have shown their ability to modulate the activity of sigma-1 receptors, which are implicated in neuroprotection and neurodegenerative diseases .

Case Study: A study involving novel benzamide derivatives demonstrated their potential as sigma-1 receptor ligands, which could lead to new treatments for conditions like Alzheimer's disease . The pharmacological evaluation of these compounds highlighted their neuroleptic potential, suggesting that this compound may also exhibit similar properties.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in the production of other pharmaceutical compounds.

Synthesis of Cyclohexanecarbonitrile

One notable application is in the synthesis of cyclohexanecarbonitrile, a valuable intermediate in pharmaceutical manufacturing. Recent studies have developed efficient one-pot methods for synthesizing cyclohexanecarbonitrile from cyclohexanone using this compound as a precursor. These methods emphasize high yields and atom economy, aligning with green chemistry principles .

Table 1: Comparison of Synthetic Methods for Cyclohexanecarbonitrile

Method TypeYield (%)Reaction ConditionsBy-products
One-pot synthesis97Methanol, room temperatureCarbon dioxide
Traditional methodVariableMultiple solvents and stepsVarious side products

Antiviral Potential

Emerging research suggests that nitrile-containing compounds like this compound may possess antiviral properties. A patent application has highlighted the potential of nitrile derivatives in combating viral infections, indicating a promising avenue for further exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(1-Cyanocyclohexyl)benzamide with structurally and functionally related benzamide derivatives, supported by data from the provided evidence.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound* C₁₃H₁₄N₂O 214.27 Benzamide, Cyanocyclohexyl Cyano group enhances electron withdrawal
N-cyclohexylbenzamide C₁₃H₁₇NO 203.28 Benzamide, Cyclohexyl Lacks cyano group; simpler hydrophobic tail
N-Hexylbenzamide C₁₃H₁₉NO 205.30 Benzamide, Hexyl Linear alkyl chain; increased lipophilicity
N-(1-carbamoylcyclopentyl)benzamide C₁₃H₁₆N₂O₂ 232.28 Benzamide, Carbamoylcyclopentyl Carbamoyl group introduces hydrogen-bonding potential
N-(2-Nitrophenyl)benzamide C₁₃H₁₀N₂O₃ 242.23 Benzamide, Nitrophenyl Nitro group provides strong electron withdrawal

*Hypothesized data due to lack of direct evidence.

Physicochemical Properties

  • Solubility and Stability: The cyano group in this compound may reduce solubility in polar solvents compared to N-cyclohexylbenzamide but improve metabolic stability relative to esters or thioamides.
  • Crystallography: N-(2-Nitrophenyl)benzamide exhibits a planar amide bond (torsion angle: 2.4°), a feature likely shared with this compound due to resonance stabilization .

Q & A

Q. What approaches validate the absence of toxic metabolites in benzamide derivatives?

  • Answer : Use LC-HRMS/MS with metabolomic profiling (e.g., CYP450 enzyme assays) to detect Phase I/II metabolites. Cross-reference with toxicity databases like EPA CompTox .

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